molecular formula C11H10N2O3 B2626069 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303024-74-0

2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2626069
CAS No.: 303024-74-0
M. Wt: 218.212
InChI Key: YRYDNVBDANKSKN-UHFFFAOYSA-N
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Description

2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This molecule belongs to the pyrido[1,2-a]pyrimidin-4-one family, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure features a carbaldehyde group at the 3-position, which serves as a versatile handle for synthetic elaboration through various nucleophilic condensation reactions, allowing researchers to generate a wide array of novel chemical entities . Compounds based on this core structure have been investigated for various applications, including as key intermediates in the synthesis of potential elastase inhibitors and aldose reductase inhibitors . The reactive aldehyde functionality makes this compound particularly valuable for exploring structure-activity relationships in drug discovery campaigns. It can undergo reactions with N- and C-nucleophiles to form enaminones, Schiff's bases, and hydrazinomethylenediketones, and can also participate in Knoevenagel condensations with active methylene compounds to yield chalcone-like derivatives . Researchers can utilize this building block to create fused heterocyclic systems such as pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones, which are privileged structures in the search for new bioactive molecules . This product is strictly for laboratory research and is not intended for human or veterinary use. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methoxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-4-3-5-13-9(7)12-10(16-2)8(6-14)11(13)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYDNVBDANKSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrido[1,2-a]pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 128 to 256 µg/mL, indicating a promising antimicrobial profile .
Compound NameMIC (µg/mL)Target Pathogen
2-Methoxy...128Staphylococcus aureus
2-Methoxy...256Escherichia coli

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Enzymes such as acetylcholinesterase are critical in neurodegenerative diseases, and compounds like 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde may inhibit these enzymes effectively:

  • Inhibition Studies : In silico studies suggest that this compound can bind to the active site of acetylcholinesterase, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms of this compound with various biological targets:

  • Binding Affinity : The docking results indicate that 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has a favorable binding energy range of -5.0 to -7.5 kcal/mol with several protein targets involved in disease pathways .
Protein TargetBinding Energy (kcal/mol)
Acetylcholinesterase-6.5
PqsR (Pseudomonas aeruginosa)-7.0

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. synthesized various derivatives of pyrido[1,2-a]pyrimidines and evaluated their antimicrobial properties. Among them, a derivative closely related to 2-Methoxy-9-methyl-4-oxo demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria using the disc diffusion method .

Case Study 2: Enzyme Inhibition Mechanism

Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of pyrido[1,2-a]pyrimidine derivatives on acetylcholinesterase. The study employed both in vitro assays and computational modeling to elucidate the binding interactions between the enzyme and the compound .

Mechanism of Action

The mechanism of action of 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Molecular Formula Key Features/Activities References
2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Target) 2-OCH₃, 9-CH₃, 3-CHO C₁₂H₁₁N₂O₄ Reactive aldehyde for derivatization; potential antitumor applications (inferred)
2-Chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 9-CH₃ C₉H₇ClN₂O Higher electrophilicity at C2 due to Cl; intermediate for synthesis of target compound
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2-OH, 3-CHO C₉H₆N₂O₃ Forms Schiff bases and enaminones; used in antitumor scaffolds
2-(Thiomorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 2-thiomorpholine, 9-CH₃, 3-CHO C₁₄H₁₅N₃O₂S Enhanced lipophilicity; potential CNS activity due to thiomorpholine
N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2-OH, 9-CH₃, 3-CONH-benzyl C₁₉H₁₇N₃O₃ Analgesic activity via NMDA receptor modulation
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde Fused imidazo ring, 3-CHO C₁₃H₉N₃O Antitumor activity; aldehyde critical for binding to liver enzymes

Structural and Functional Insights

Position 2 Substituents: The methoxy group in the target compound reduces electrophilicity compared to chloro analogs (e.g., 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, ), making it less reactive toward nucleophiles but more stable under physiological conditions.

Position 3 Functional Groups :

  • The carbaldehyde in the target compound enables condensation reactions to form bioactive derivatives (e.g., hydrazones in ). In contrast, carboxamide analogs () exhibit improved metabolic stability and analgesic efficacy due to reduced reactivity.

Carboxamide derivatives () prioritize receptor modulation (e.g., NMDA) over covalent binding, highlighting the trade-off between reactivity and selectivity.

Biological Activity

2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is C10H10N2O3C_{10}H_{10}N_2O_3 with a molecular weight of 206.20 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines possess significant anticancer properties. For instance, compounds have shown potent inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway.

The biological mechanisms through which 2-Methoxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exerts its effects include:

  • Kinase Inhibition : Similar compounds have been found to inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, leading to reduced cell proliferation in cancer cells. For example, a related compound demonstrated an IC50 value of 13 nM against EGFR kinase activity .
  • COX Inhibition : The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases. In vitro studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerEGFR Kinase Inhibition
Anti-inflammatoryCOX Inhibition
CytotoxicityCell Line Specificity

Case Study: Anticancer Activity

A study evaluated the anticancer efficacy of various pyrido[1,2-a]pyrimidine derivatives against different cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The results indicated that certain modifications to the pyrido structure significantly enhanced cytotoxicity and selectivity towards these cancer cells .

Case Study: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested against LPS-induced inflammation models. It demonstrated significant inhibition of pro-inflammatory cytokines and COX activity, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Representative Synthetic Yields

Reaction StepReagentsSolventYield (%)
MethoxylationNaOMe/MeOHMethanol65–75
MethylationCH3_3I/K2_2CO3_3DMF80–85

Advanced: How can computational methods resolve contradictions in structure-activity relationships (SAR) for bioactivity?

Methodological Answer:
Discrepancies in SAR (e.g., unexpected analgesic activity despite structural modifications) can be addressed via:

  • DFT Calculations: Analyze electron density distribution to identify reactive sites (e.g., carbaldehyde group as a key pharmacophore) .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding to explain bioisosterism (e.g., pyrido-pyrimidine vs. quinolinone cores) .
  • Docking Studies: Use tools like FRIGATE to predict binding affinities to targets (e.g., Mtb DUTPase enzyme) and validate with in vitro MIC assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1H-NMR: Identify methoxy (-OCH3_3) singlet at δ 3.8–4.0 ppm and aldehyde proton at δ 9.8–10.2 ppm .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretch at 1680–1700 cm1^{-1} and aldehyde (C-H) stretch at 2800–2900 cm1^{-1}.
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]+^+ at m/z 261.2) .

Advanced: How can crystallization challenges be overcome for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Use high-boiling solvents (e.g., DMSO) to improve crystal growth .
  • SHELX Refinement: Optimize parameters (e.g., thermal displacement factors) to resolve disorder in the pyrido-pyrimidine ring .
  • Twinned Data Handling: Apply the HKLF 5 command in SHELXL for twinned crystals .

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupP1_1
R-factor (%)<5.0
Resolution (Å)0.84

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • Storage: Keep in a dry environment (P402) at 2–8°C to prevent degradation .
  • PPE: Use nitrile gloves and fume hoods to avoid inhalation (H313) and dermal exposure (H315) .
  • Spill Management: Neutralize with sodium bicarbonate and dispose via licensed waste handlers (P501) .

Advanced: How can corrosion inhibition studies inform material science applications?

Methodological Answer:

  • Electrochemical Tests: Perform polarization resistance measurements in HCl to assess inhibition efficiency (>85% at 103^{-3} M) .
  • Langmuir Isotherm: Confirm monolayer adsorption (slope ≈1.0) on carbon steel surfaces .
  • Theoretical Modeling: Use B3LYP/6-31+G(d,p) to correlate electron-donating groups (e.g., methoxy) with adsorption energy (−235 kJ/mol) .

Basic: How is bioactivity evaluated in analgesic studies?

Methodological Answer:

  • In Vivo Model: Use the "acetic acid writhing" assay in mice (dose: 50 mg/kg) to measure pain response reduction .
  • Control Groups: Compare with indomethacin (standard NSAID) to calculate relative potency (e.g., 70–80% efficacy) .

Advanced: What strategies improve drug delivery for antimycobacterial derivatives?

Methodological Answer:

  • Nanocarrier Systems: Encapsulate in PLGA nanoparticles to enhance bioavailability (targeted release at pH 5.5) .
  • Prodrug Design: Modify the aldehyde group to a Schiff base for controlled activation in Mtb-infected macrophages .

Basic: How to troubleshoot low yields in amidation reactions?

Methodological Answer:

  • Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to accelerate benzylamine coupling .
  • Solvent Choice: Switch from ethanol to DMF to reduce steric hindrance .

Advanced: What cross-disciplinary applications exist for this scaffold?

Methodological Answer:

  • Material Science: Functionalize carbon steel surfaces via self-assembled monolayers (SAMs) for corrosion resistance .
  • Anticancer Research: Screen against kinase targets (e.g., EGFR) using high-throughput SPR assays .

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